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Compound Name: PROTAC BRD9-binding moiety 1

Cat. No.: B12423611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of bromodomain-containing protein 9 (BRD9), a key component of

the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising

therapeutic strategy in oncology. BRD9 is implicated in the proliferation of various cancers,

including acute myeloid leukemia (AML), synovial sarcoma, and prostate cancer.[1][2]

Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to eliminate BRD9 protein,

leading to potent antiproliferative effects. This guide provides an objective comparison of the

performance of several prominent BRD9 PROTACs, supported by experimental data, detailed

protocols, and pathway visualizations.

Overview of Compared BRD9 PROTACs
This guide focuses on a selection of well-characterized BRD9 PROTACs, each comprising a

ligand for BRD9, a linker, and a ligand for an E3 ubiquitin ligase to trigger the degradation of

BRD9 via the ubiquitin-proteasome system. The key differentiating features of the compared

PROTACs are summarized below.
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PROTAC BRD9 Ligand
E3 Ligase
Ligand

E3 Ligase
Recruited

Key
Characteristic
s

dBRD9 BI-7273 Pomalidomide
Cereblon

(CRBN)

One of the first-

generation

selective BRD9

degraders.

dBRD9-A
BI-7273

derivative

Pomalidomide

derivative

Cereblon

(CRBN)

Optimized

analogue of

dBRD9 with

improved

degradation

properties.[3]

PROTAC 11 BI-7273 Pomalidomide
Cereblon

(CRBN)

Demonstrates

potent and

selective BRD9

degradation.[4]

C6 BI-7271
Thalidomide

derivative

Cereblon

(CRBN)

Orally active and

selective BRD9

degrader.[5][6]

CW-3308 Undisclosed
Cereblon

(CRBN) ligand

Cereblon

(CRBN)

Potent, selective,

and orally

bioavailable

BRD9 degrader.

[7][8]

E5 Undisclosed Undisclosed Undisclosed

Highly potent

and selective

BRD9 degrader.

[9]
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QA-68 EA-89
Pomalidomide

derivative

Cereblon

(CRBN)

Potent and

selective BRD9

degrader with

activity in

leukemia.[10]

PROTAC 23 BI-7273 VHL ligand
von Hippel-

Lindau (VHL)

A dual degrader

of BRD9 and its

close homolog

BRD7.[4]

Quantitative Comparison of Antiproliferative and
Degradation Activity
The following tables summarize the half-maximal degradation concentration (DC50) and half-

maximal inhibitory/effective concentration (IC50/EC50) values for the compared BRD9

PROTACs in various cancer cell lines. These values are critical indicators of the potency of

these molecules in inducing BRD9 degradation and inhibiting cancer cell proliferation.

Table 1: BRD9 Degradation Potency (DC50)
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PROTAC Cell Line Cancer Type DC50 (nM)
Treatment
Time (h)

PROTAC 11 MOLM-13
Acute Myeloid

Leukemia
50 Not Specified

C6 MV4-11
Acute Myeloid

Leukemia
1.02 24

CW-3308 G401 Rhabdoid Tumor < 10 Not Specified

CW-3308 HS-SY-II
Synovial

Sarcoma
< 10 Not Specified

E5 MV4-11
Acute Myeloid

Leukemia
0.016 Not Specified

PROTAC 23 HeLa Cervical Cancer 1.8 (for BRD9) Not Specified

PROTAC 23 HeLa Cervical Cancer 4.5 (for BRD7) Not Specified

Table 2: Antiproliferative Activity (IC50/EC50)
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PROTAC Cell Line Cancer Type
IC50/EC50
(nM)

Treatment
Time (days)

dBRD9 MOLM-13
Acute Myeloid

Leukemia
56.6 Not Specified

dBRD9-A
Synovial

Sarcoma Lines

Synovial

Sarcoma

Potent Growth

Inhibition
Not Specified

PROTAC 11 MOLM-13
Acute Myeloid

Leukemia
104 Not Specified

C6 MV4-11
Acute Myeloid

Leukemia
3.69 7

C6 MOLM-13
Acute Myeloid

Leukemia
21.03 7

E5 MV4-11
Acute Myeloid

Leukemia
0.27 Not Specified

E5 OCI-LY10
Diffuse Large B-

cell Lymphoma
1.04 Not Specified

QA-68 MV4-11
Acute Myeloid

Leukemia
1 - 10 6

QA-68 SKM-1
Acute Myeloid

Leukemia
1 - 10 6

QA-68 Kasumi-1
Acute Myeloid

Leukemia
10 - 100 6

PROTAC 23 EOL-1
Eosinophilic

Leukemia
3 Not Specified

PROTAC 23 A-204 Rhabdoid Tumor 40 Not Specified

Signaling Pathways and Mechanisms of Action
The antiproliferative effects of BRD9 PROTACs stem from the degradation of BRD9 and the

subsequent disruption of its role in chromatin remodeling and gene transcription. This leads to
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the downregulation of key oncogenic signaling pathways.

Mechanism of Action of BRD9 PROTACs

Cancer Cell

BRD9 PROTAC

Ternary Complex
(PROTAC-BRD9-E3)

Binds to

BRD9 Protein Recruited to

E3 Ubiquitin Ligase
(e.g., CRBN/VHL) Recruited to

UbiquitinationInduces 26S ProteasomeTargets for BRD9 DegradationMediates Downregulation of
Oncogenic Transcription

(e.g., c-MYC, STAT5)

Leads to Cell Cycle Arrest
Apoptosis

Reduced Proliferation

Results in

Click to download full resolution via product page

Caption: Mechanism of action of BRD9 PROTACs leading to antiproliferative effects.

BRD9 has been shown to regulate the expression of key oncogenes such as c-MYC and to be

involved in STAT5 signaling, both of which are critical for the proliferation and survival of cancer

cells.[10] In prostate cancer, BRD9 has been implicated in regulating androgen receptor (AR)

signaling.[11] By inducing the degradation of BRD9, these PROTACs effectively shut down

these pro-survival pathways, leading to cell cycle arrest and apoptosis.
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Signaling Pathways Affected by BRD9 Degradation

Affected Pathways

BRD9 PROTAC
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Downregulation of Target Genes
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(Prostate Cancer)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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